3-bromo-5-methyl-4-phenyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole class of compounds. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. This specific compound features a bromine atom at the 3-position, a methyl group at the 5-position, and a phenyl group at the 4-position of the pyrazole ring. The compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity.
The compound can be synthesized through various methods, many of which involve reactions with substituted hydrazines and aldehydes or ketones. Recent studies have highlighted efficient synthetic routes that yield high purity and yield of this compound, making it accessible for research and application in various fields.
3-bromo-5-methyl-4-phenyl-1H-pyrazole is classified as a substituted pyrazole. It is also categorized under heterocyclic compounds, which are compounds containing atoms of at least two different elements as members of their ring structures.
The synthesis of 3-bromo-5-methyl-4-phenyl-1H-pyrazole can be achieved through several methods:
The technical details of these methods often include specific conditions such as temperature control, reaction time, and solvent choice, which are crucial for optimizing yields and purity.
The molecular structure of 3-bromo-5-methyl-4-phenyl-1H-pyrazole consists of:
The molecular formula is with a molecular weight of approximately 241.1 g/mol. The compound exhibits distinct spectroscopic characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
3-bromo-5-methyl-4-phenyl-1H-pyrazole can participate in various chemical reactions:
These reactions often require specific catalysts and conditions to achieve optimal results, such as temperature control and solvent selection.
The mechanism of action for compounds like 3-bromo-5-methyl-4-phenyl-1H-pyrazole often involves interactions at the molecular level with biological targets. These interactions may modulate enzyme activity or receptor binding, contributing to their pharmacological effects.
Research indicates that substituted pyrazoles exhibit various biological activities, including anti-inflammatory and antimicrobial properties. The exact mechanism can vary depending on the specific substituents present on the pyrazole ring.
3-bromo-5-methyl-4-phenyl-1H-pyrazole typically appears as a crystalline solid. Its melting point is generally reported within a range that reflects its purity and crystalline structure.
The compound is characterized by:
Relevant data from studies indicate that its reactivity profile allows for further derivatization, making it versatile for synthetic applications.
3-bromo-5-methyl-4-phenyl-1H-pyrazole has potential applications in:
The foundational synthesis of 3-bromo-5-methyl-4-phenyl-1H-pyrazole relies on cyclocondensation between 1,3-dicarbonyl equivalents and hydrazine derivatives. A prominent route involves reacting benzaldehyde and acetone with hydrazine hydrochloride under inert atmosphere in methanol at 55°C for 40 minutes, forming a 3,5-disubstituted pyrazoline intermediate. Subsequent bromination at 0–15°C with molecular bromine (2 equivalents) introduces the bromo substituent regioselectively at the pyrazole C4 position. This method achieves a 95% yield of the target compound (CAS 13808-66-7) after alkaline workup and extraction [1] [9].
Regioselectivity is governed by electronic and steric factors:
Table 1: Cyclocondensation-Bromination Sequence for 3-Bromo-5-methyl-4-phenyl-1H-pyrazole
Stage | Reagents | Conditions | Key Intermediate |
---|---|---|---|
1 | Hydrazine HCl, benzaldehyde, acetone | Methanol, 55°C, Ar atmosphere, 40 min | 5-Methyl-3-phenyl-1H-pyrazole |
2 | Bromine (2 equiv) | Methanol, 0–15°C, 30 min | 4-Bromo adduct |
Workup | 30% NaOH | Ethyl acetate extraction | Crude product (95% yield) |
The bromo substituent at C4 serves as a versatile handle for palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with arylboronic acids enables C4-aryl diversification, as demonstrated in the synthesis of pyrazole amide derivatives. Key conditions include:
Sonogashira coupling with terminal alkynes is equally feasible under solvent-free conditions using Pd/CuI catalysts supported on KF/Al₂O₃. This approach minimizes side reactions and simplifies purification, yielding 4-alkynyl pyrazoles [4] [7].
Bromination of 5-methyl-3-phenyl-1H-pyrazole exhibits exceptional C4 selectivity due to:
Controlled conditions are critical:
Table 2: Bromination Selectivity in Pyrazole Systems
Halogen | ΔEₐ (C4 vs C3) | Selectivity Ratio (C4:C3) | Key Determinant |
---|---|---|---|
Bromine | 3.0 kcal/mol | 97:1 | Late transition state (product-like) |
Chlorine | 1.0 kcal/mol | 3.6:1 | Early transition state (reactant-like) |
Microwave irradiation significantly accelerates both cyclocondensation and bromination steps:
Solvent-free methods enhance sustainability:
Table 3: Microwave vs Conventional Synthesis Comparison
Parameter | Microwave Protocol | Conventional Protocol |
---|---|---|
Reaction time | 5–15 minutes | 2–6 hours |
Temperature | 80–120°C | 55–60°C |
Solvent consumption | Solvent-free or minimal | Bulk solvent (methanol) |
Typical yield | 88–95% | 75–85% |
The 4-bromo group in 3-bromo-5-methyl-4-phenyl-1H-pyrazole enables directed metalation and cross-coupling:
Directed ortho-metalation (DoM): n-Butyllithium at −78°C deprotonates the N-H group, generating a lithiated species that undergoes electrophilic quenching at C4. This permits introduction of aldehydes, ketones, or halogens without transmetalation [6].
Suzuki-Miyaura diversification: As exemplified in antibacterial pyrazole amides, arylboronic acids with electron-donating or -withdrawing groups couple efficiently. Electron-deficient boronic acids require lower temperatures (70°C) to prevent protodebromination [5].
One-pot tandem reactions: Sequential Sonogashira coupling followed by cyclization constructs fused pyrazolo[1,5-a]pyrimidines when reacting with guanidine nitrate [6].
These strategies demonstrate the compound’s utility as a scaffold for medicinal chemistry libraries, enabling rapid access to >50 derivatives for biological screening [5] [9].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7